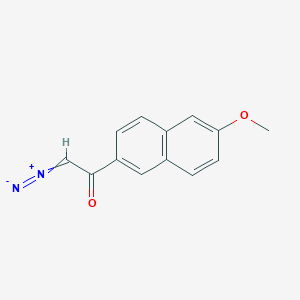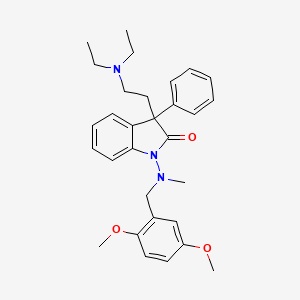
3-(2-(Diethylamino)ethyl)-1-((2,5-dimethoxybenzyl)methylamino)-3-phenyl-2-indolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Diethylamino)ethyl)-1-((2,5-dimethoxybenzyl)methylamino)-3-phenyl-2-indolinone is a complex organic compound with a unique structure that includes a diethylaminoethyl group, a dimethoxybenzyl group, and a phenyl-indolinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Diethylamino)ethyl)-1-((2,5-dimethoxybenzyl)methylamino)-3-phenyl-2-indolinone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indolinone Core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Diethylaminoethyl Group: This step often involves nucleophilic substitution reactions.
Attachment of the Dimethoxybenzyl Group: This can be done through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
3-(2-(Diethylamino)ethyl)-1-((2,5-dimethoxybenzyl)methylamino)-3-phenyl-2-indolinone can undergo various types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
3-(2-(Diethylamino)ethyl)-1-((2,5-dimethoxybenzyl)methylamino)-3-phenyl-2-indolinone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential for treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(2-(Diethylamino)ethyl)-1-((2,5-dimethoxybenzyl)methylamino)-3-phenyl-2-indolinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
類似化合物との比較
Similar Compounds
3-(2-(Diethylamino)ethyl)-1-((2,5-dimethoxybenzyl)methylamino)-3-phenyl-2-indolinone: shares structural similarities with other indolinone derivatives.
2,4-Diamino-6-(N-(2’,5’-dimethoxybenzyl)-N-methylamino)pyrido(2,3-d)pyrimidine: is another compound with a similar dimethoxybenzyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
特性
CAS番号 |
40714-44-1 |
|---|---|
分子式 |
C30H37N3O3 |
分子量 |
487.6 g/mol |
IUPAC名 |
3-[2-(diethylamino)ethyl]-1-[(2,5-dimethoxyphenyl)methyl-methylamino]-3-phenylindol-2-one |
InChI |
InChI=1S/C30H37N3O3/c1-6-32(7-2)20-19-30(24-13-9-8-10-14-24)26-15-11-12-16-27(26)33(29(30)34)31(3)22-23-21-25(35-4)17-18-28(23)36-5/h8-18,21H,6-7,19-20,22H2,1-5H3 |
InChIキー |
NIVDLXIOYYQMOJ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=C(C=CC(=C3)OC)OC)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


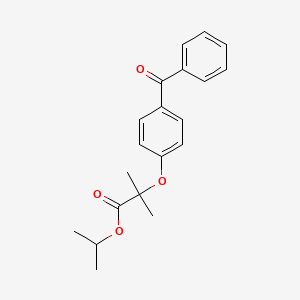

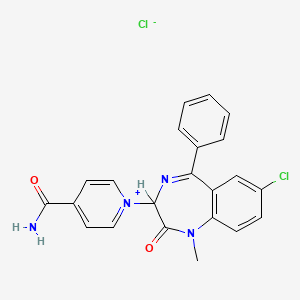

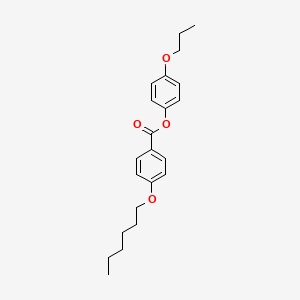
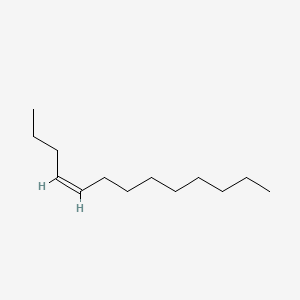

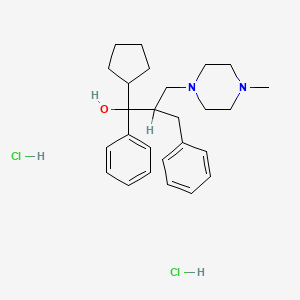

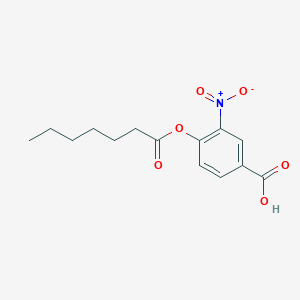
![Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-](/img/structure/B14651570.png)

![3-Iodobicyclo[3.2.1]oct-2-ene](/img/structure/B14651578.png)
